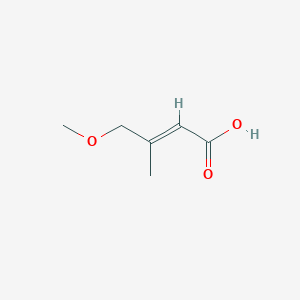

4-Methoxy-3-methylbut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methoxy-3-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(4-9-2)3-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPDIJGUVKUMU-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I Will Formulate the Outline Now.1. Synthetic Methodologies and Strategies for 4 Methoxy 3 Methylbut 2 Enoic Acid

Enantio- and Stereoselective Synthesis Approaches

Currently, there is limited specific information available in the public domain regarding dedicated enantio- and stereoselective synthesis approaches for 4-Methoxy-3-methylbut-2-enoic acid. However, general principles of asymmetric synthesis can be applied. For instance, chiral catalysts or auxiliaries could be employed in the key bond-forming reactions to induce stereoselectivity. youtube.com The development of such methods would be crucial for accessing specific stereoisomers of the target molecule, which may be important for its intended applications. youtube.com Research in organocatalysis has demonstrated the potential for stereoselective transformations on similar structural motifs, suggesting a possible avenue for future investigation. nih.gov

Catalytic Systems for Carbon-Carbon Bond Formation

The formation of the carbon-carbon backbone of this compound is a critical step in its synthesis. While specific catalytic systems for this exact molecule are not extensively documented, related research offers valuable insights. For example, catalytic silicon-mediated systems have been developed for carbon-carbon bond formation in other contexts, such as the reaction of unactivated amides with imines. organic-chemistry.orgnih.gov These systems, often employing trialkylsilyl triflates and an amine base, facilitate Mannich-type reactions with high yields and selectivities. organic-chemistry.orgnih.gov The principles of these catalytic systems could potentially be adapted for the synthesis of precursors to this compound.

Furthermore, biomimetic studies on Fischer-Tropsch-like hydrocarbon synthesis using cubane (B1203433) clusters have explored the mechanisms of C-C bond formation between C1 intermediates. nih.gov While not directly applicable, this research highlights the fundamental principles of catalytic carbon-carbon bond formation that could inspire novel synthetic strategies.

Functional Group Transformations in Precursor Molecules

The synthesis of this compound often involves the strategic manipulation of functional groups in precursor molecules. A key transformation is the conversion of a related ester or aldehyde to the desired carboxylic acid. For instance, the hydrolysis of a methyl ester derivative under acidic or basic conditions is a standard method for obtaining the corresponding carboxylic acid.

In a documented synthesis of a similar compound, (E)-4-Hydroxy-3-methylbut-2-enoic acid was prepared from (E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid via reduction with lithium borohydride (B1222165) (LiBH4). nih.gov This demonstrates a functional group transformation from a methoxycarbonyl group to a hydroxymethyl group, which could then be oxidized to the carboxylic acid. The reverse transformation, esterification of the carboxylic acid, is also a common strategy. nih.gov

Comprehensive organic synthesis literature details numerous methods for functional group interconversions that are relevant to the synthesis of this compound. scribd.com These include oxidations, reductions, and protection/deprotection strategies to ensure the compatibility of various functional groups throughout the synthetic sequence. dokumen.pub

Novel Reagents and Reaction Conditions in Synthesis

The development of novel reagents and reaction conditions is a continuous effort in organic synthesis to improve efficiency, selectivity, and environmental friendliness. While specific novel reagents for the synthesis of this compound are not widely reported, general advancements in synthetic methodology are applicable.

For example, the use of milder and more selective oxidizing and reducing agents can be beneficial. The development of new catalytic systems, as mentioned earlier, also falls under this category. The exploration of unconventional reaction media, such as ionic liquids or deep eutectic solvents, could also offer advantages in terms of reaction rates and product isolation.

The table below summarizes some of the reagents and conditions used in the synthesis of related compounds, which could be adapted for this compound.

| Reaction Type | Reagents and Conditions | Precursor/Product Example | Reference |

| Wittig Reaction | (1-methoxy-1-oxopropan-2-yl)triphenylphosphonium bromide, glyoxylic acid monohydrate, triethylamine, MeCN | (E)-4-Methoxy-3-methyl-4-oxobut-2-enoic acid | nih.gov |

| Reduction | Lithium borohydride (LiBH4), THF | (E)-4-Hydroxy-3-methylbut-2-enoic acid | nih.gov |

| Esterification | H2SO4, MeOH, reflux | (E)-Methyl 4-Hydroxy-3-methylbut-2-enoate | nih.gov |

Process Optimization and Scalability Studies for Industrial Research

For the potential industrial application of this compound, process optimization and scalability are of paramount importance. This involves a detailed study of reaction parameters to maximize yield, minimize reaction times, and reduce costs. Key areas of focus include catalyst loading, reaction temperature, concentration, and the use of cost-effective and safer reagents.

Research into the optimization of synthetic processes for other complex molecules provides a framework for what would be required for this compound. nih.gov This includes replacing hazardous reagents with safer alternatives, such as substituting pyrophoric reagents with more stable ones. nih.gov Furthermore, developing telescoped or one-pot procedures can significantly improve efficiency by reducing the number of isolation and purification steps. While specific scalability studies for this compound have not been found in the reviewed literature, these general principles of process chemistry would be directly applicable to its large-scale production.

Chemical Transformations and Reaction Mechanisms of 4 Methoxy 3 Methylbut 2 Enoic Acid

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-Methoxy-3-methylbut-2-enoic acid is part of a conjugated system, making it susceptible to electrophilic addition. However, the reactivity is modulated by competing electronic effects. The carboxylic acid group is electron-withdrawing, which deactivates the double bond towards electrophilic attack. Conversely, the methyl group and the methoxy (B1213986) group are electron-donating, which helps to counteract this deactivation.

The mechanism for electrophilic addition, for instance with a hydrogen halide like hydrogen bromide (HBr), proceeds via the formation of a carbocation intermediate. The π-electrons of the double bond attack the electrophile (H+), forming a new carbon-hydrogen bond and a carbocation on the adjacent carbon. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon that already has more hydrogen atoms, leading to the formation of the more stable carbocation.

In the case of this compound, protonation can occur at either C2 or C3. Protonation at C2 would place the positive charge at C3, which is stabilized by the electron-donating methyl group and the methoxy group. Protonation at C3 would place the positive charge at C2, which is destabilized by the adjacent electron-withdrawing carboxylic acid. Therefore, the formation of the C3 carbocation is favored, leading to the addition of the nucleophile (Br-) at this position.

| Reaction Type | Reagent(s) | Predicted Major Product | Mechanism Notes |

| Hydrohalogenation | HBr | 3-Bromo-4-methoxy-3-methylbutanoic acid | Follows Markovnikov's rule via the more stable tertiary carbocation at C3. |

| Halogenation | Br₂ | 2,3-Dibromo-4-methoxy-3-methylbutanoic acid | Proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack. |

| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ | 3-Hydroxy-4-methoxy-3-methylbutanoic acid | Follows Markovnikov's rule, leading to a tertiary alcohol. |

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution, a class of reactions where the hydroxyl group is replaced by another nucleophile. These reactions typically proceed through an "addition-elimination" mechanism. Although the hydroxyl group is a poor leaving group, its reactivity can be enhanced by protonation under acidic conditions, which converts it into a much better leaving group (water).

A common transformation is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form an ester. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water.

The carboxylic acid can also be converted into more reactive derivatives, such as acid chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride is a highly reactive electrophile that can be readily converted into amides, anhydrides, and esters.

| Reaction Type | Reagent(s) | Product | Mechanism Notes |

| Fischer Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 4-methoxy-3-methylbut-2-enoate | Acid-catalyzed nucleophilic acyl substitution. |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 4-Methoxy-3-methylbut-2-enoyl chloride | The hydroxyl group is converted into a better leaving group. |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Ammonia (NH₃) | 4-Methoxy-3-methylbut-2-enamide | Two-step process involving initial conversion to the more reactive acid chloride. |

Regioselective and Stereoselective Functionalization of the Methoxy Group

The methoxy group, being an ether, can undergo cleavage under harsh conditions with strong acids, such as concentrated hydrobromic acid (HBr), hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). This reaction allows for the conversion of the methoxy group into a hydroxyl group.

The mechanism of ether cleavage depends on the structure of the ether. For a methyl ether, the reaction typically proceeds via an Sₙ2 mechanism. The ether oxygen is first protonated by the strong acid. The resulting oxonium ion is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻) at the less sterically hindered carbon, which in this case is the methyl carbon. This results in the formation of a methyl halide (e.g., methyl bromide) and the corresponding alcohol. In this specific molecule, cleavage would likely yield 4-hydroxy-3-methylbut-2-enoic acid, which could potentially cyclize to form a lactone. Studies on BBr₃-assisted cleavage have shown that the mechanism can be complex, sometimes involving a bimolecular pathway where two ether–BBr₃ adducts interact.

| Reaction Type | Reagent(s) | Predicted Major Product | Mechanism Notes |

| Ether Cleavage | HBr (conc.) | 4-Hydroxy-3-methylbut-2-enoic acid + Methyl bromide | Sₙ2 attack of Br⁻ on the protonated ether's methyl group. |

| Lewis Acid Cleavage | BBr₃, then H₂O | 4-Hydroxy-3-methylbut-2-enoic acid | Cleavage via formation of an ether-BBr₃ adduct. |

Oxidative and Reductive Transformations

Both the carboxylic acid and the alkene functionalities can be targeted by oxidative and reductive reagents.

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride addition to the intermediate aldehyde. Diborane (B₂H₆) is another effective reagent that can reduce carboxylic acids without affecting many other functional groups.

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction adds two hydrogen atoms across the double bond, resulting in the saturated compound, 4-methoxy-3-methylpentanoic acid.

Conversely, the double bond can be cleaved oxidatively. Ozonolysis (O₃ followed by a workup with a reducing agent like dimethyl sulfide, (CH₃)₂S) will break the double bond to form two carbonyl compounds.

| Reaction Type | Reagent(s) | Product(s) | Functional Group Targeted |

| Carboxylic Acid Reduction | 1. LiAlH₄ 2. H₂O | 4-Methoxy-3-methylbut-2-en-1-ol | Carboxylic acid |

| Alkene Reduction | H₂, Pd/C | 4-Methoxy-3-methylpentanoic acid | Carbon-carbon double bond |

| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S | Methoxyacetone + Glyoxylic acid | Carbon-carbon double bond |

Rearrangement Reactions and Their Mechanistic Elucidation

The structural framework of this compound and its derivatives can participate in or be formed from various rearrangement reactions. While specific studies on this exact molecule are limited, analogous structures provide insight into potential transformations.

For instance, the Photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters involves the photochemical migration of an acyl group from an ester oxygen to the aromatic ring. This suggests that derivatives of this compound could undergo similar light-induced structural reorganizations.

Furthermore, complex molecular rearrangements have been shown to produce the 3-methylbut-2-enoic acid scaffold. Studies on the rearrangement of penicillanic acid derivatives have resulted in the formation of 2-(3,6-dihydro-6-oxo-5-phthalimido-2H-1,3-thiazin-3-yl)-3-methylbut-2-enoic acid, demonstrating that this butenoic acid system can be a stable product of intricate bond-breaking and bond-forming sequences.

| Reaction Class | Example Reaction | Key Features |

| Photochemical Rearrangement | Photo-Fries Rearrangement of Aryl Esters | Light-induced migration of the acyl group from the ester oxygen to an aromatic ring. |

| Skeletal Rearrangement | Rearrangement of Penicillanic Acid Derivatives | Complex ring-opening and rearrangement leading to the formation of a substituted 3-methylbut-2-enoic acid. |

Pericyclic Reactions Involving the But-2-enoic Acid System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated π-system of this compound makes it a potential substrate for several types of pericyclic reactions, including cycloadditions and ene reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. In principle, the double bond in this compound could act as a dienophile, reacting with a conjugated diene. However, the electron-withdrawing nature of the carboxylic acid group makes the double bond electron-deficient, which is favorable for reactions with electron-rich dienes.

The ene reaction is another possible pericyclic process. It involves the reaction of a compound with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). Structurally similar compounds like 2-methylbut-2-enoic acid are known to participate in ene reactions, suggesting that this compound could also undergo such transformations under appropriate thermal or Lewis acid-catalyzed conditions.

| Reaction Type | Role of But-2-enoic Acid System | Potential Reactant | Key Features |

| Diels-Alder Reaction | Dienophile | Electron-rich diene (e.g., 1,3-Butadiene) | [4+2] cycloaddition to form a cyclohexene (B86901) derivative. |

| Ene Reaction | Enophile | Alkene with allylic hydrogens (Ene) | Concerted reaction involving an allylic C-H bond, a C=C π-bond, and a new C-C σ-bond. |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 Methylbut 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-Methoxy-3-methylbut-2-enoic acid, which can exist as (E) and (Z) stereoisomers, ¹H and ¹³C NMR are critical for distinguishing between these forms.

The stereochemistry of the double bond is typically determined by the coupling constants (J-values) between vinylic protons and by Nuclear Overhauser Effect (NOE) experiments. In the case of this compound, the key is the spatial relationship between the methyl group on the double bond and the proton at the C2 position.

In the (E)-isomer, the C2-proton and the C3-methyl group are on opposite sides of the double bond. In the (Z)-isomer, they are on the same side. This proximity in the (Z)-isomer would result in a significant NOE enhancement between the methyl protons and the vinylic proton when one of them is irradiated. uou.ac.in

While specific experimental data for this compound is not widely published, data from the closely related (Z)-4-Benzyloxy-3-methylbut-2-enoic acid ethyl ester provides a valuable reference for expected chemical shifts. wiley-vch.de For the (Z)-isomer, the vinylic proton (C=CH) appears as a triplet at δ 5.77 ppm, and the methyl protons (C=C-CH₃) resonate at δ 2.02 ppm. wiley-vch.de The methoxy (B1213986) group protons (-OCH₃) would be expected in the range of δ 3.3-3.8 ppm, and the methylene (B1212753) protons (-CH₂O-) adjacent to the methoxy group would likely appear around δ 4.0-4.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically downfield (>10 ppm), though its visibility can depend on the solvent used. oregonstate.edu

The ¹³C NMR spectrum is also highly informative. The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-175 ppm. The olefinic carbons (C2 and C3) would resonate around δ 115-160 ppm, with their specific shifts being dependent on the isomer. The methyl carbon would be found upfield, typically between δ 15-25 ppm. The methoxy carbon and the methylene carbon would have shifts in the δ 50-70 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for (E)- and (Z)-4-Methoxy-3-methylbut-2-enoic acid

| Proton | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer | Multiplicity | Typical Coupling Constants (Hz) |

|---|---|---|---|---|

| =CH | ~6.0-6.5 | ~5.7-6.2 | quartet or broad singlet | J ≈ 1.3 - 1.7 |

| -OCH₃ | ~3.3-3.7 | ~3.3-3.7 | singlet | N/A |

| -CH₂O- | ~4.0-4.5 | ~4.2-4.7 | singlet or doublet | J ≈ 1.0 - 1.5 (if coupled to =CH) |

| -C(CH₃)= | ~2.1-2.4 | ~1.9-2.2 | doublet | J ≈ 1.3 - 1.7 |

| -COOH | >10 | >10 | broad singlet | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C1 (-COOH) | 168 - 175 |

| C2 (=CH) | 115 - 125 |

| C3 (=C(CH₃)) | 155 - 165 |

| C4 (-CH₂O-) | 65 - 75 |

| -C(CH₃)= | 15 - 25 |

| -OCH₃ | 55 - 60 |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. wiley.com These methods are complementary and are used to identify the presence of specific bonds and to gain insight into molecular conformation.

For this compound, the key functional groups are the carboxylic acid, the carbon-carbon double bond, and the ether linkage.

Carboxylic Acid Group: This group gives rise to several characteristic vibrations. The O-H stretch is a very broad band typically found in the region of 2500-3300 cm⁻¹, resulting from strong hydrogen bonding in the dimeric form that carboxylic acids often adopt in the condensed phase. The C=O stretch of the carbonyl group is a very strong and sharp absorption, expected around 1700-1725 cm⁻¹ for an α,β-unsaturated carboxylic acid. libretexts.org The C-O stretch and O-H bend are found in the fingerprint region (1440-1395 cm⁻¹ and 1320-1210 cm⁻¹).

Alkene Group: The C=C stretching vibration for a tetrasubstituted alkene is expected to be in the range of 1665-1675 cm⁻¹. This peak can sometimes be weak in the IR spectrum if the dipole moment change during the vibration is small, but it is often strong in the Raman spectrum. The =C-H out-of-plane bending vibrations are also characteristic.

Ether Group: The C-O-C stretching vibrations of the methoxy group will produce strong bands in the fingerprint region, typically around 1275-1200 cm⁻¹ (asymmetric stretch) and 1150-1085 cm⁻¹ (symmetric stretch). msu.edu

Raman spectroscopy is particularly useful for observing the C=C stretching mode, which is often more intense in Raman than in IR for symmetrically substituted alkenes. researchgate.net The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong | Medium |

| Alkene | C=C stretch | 1665 - 1675 | Medium to Weak | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong | Medium |

| Ether | C-O-C asymmetric stretch | 1200 - 1275 | Strong | Medium |

| Ether | C-O-C symmetric stretch | 1085 - 1150 | Strong | Medium |

| Alkene | =C-H out-of-plane bend | 800 - 850 | Medium | Weak |

Mass Spectrometry Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (C₆H₁₀O₃, Molecular Weight: 130.06 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the methoxy group (-OCH₃, 31 u) or the hydroxyl group (-OH, 17 u) from the molecular ion could be observed.

McLafferty Rearrangement: While less straightforward for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to the elimination of a neutral molecule.

Loss of the Methoxy Group: A prominent fragmentation pathway for similar compounds is the loss of the methoxy group, leading to a fragment ion. For instance, in related esters, the loss of the methoxy radical leads to an acylium ion.

Decarboxylation: Loss of CO₂ (44 u) from the molecular ion is a characteristic fragmentation of carboxylic acids.

High-resolution mass spectrometry would allow for the precise determination of the mass of the molecular ion and its fragments, confirming the elemental formula C₆H₁₀O₃ and helping to distinguish it from isomers.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z of Fragment | Proposed Lost Neutral/Radical | Proposed Fragment Structure |

|---|---|---|

| 115 | •CH₃ | [M - CH₃]⁺ |

| 99 | •OCH₃ | [M - OCH₃]⁺ |

| 85 | •COOH | [M - COOH]⁺ |

| 86 | CO₂ | [M - CO₂]⁺• |

| 71 | •CH₂OCH₃ | [M - CH₂OCH₃]⁺ |

| 55 | COOH and CH₂O | [C₄H₇]⁺ |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. nih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. researchgate.net

This compound itself is not chiral in its ground state unless a chiral center is introduced, for example, through isotopic substitution. However, if the molecule were to be synthesized in a chiral form, or if it were to form chiral aggregates or complexes, chiroptical spectroscopy would be the primary tool for stereochemical analysis.

The determination of the absolute configuration would typically involve comparing the experimental CD or ORD spectrum with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). science.govpdbj.org The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For a hypothetical chiral version of this compound, the n→π* and π→π* electronic transitions of the α,β-unsaturated carboxyl group would be the main chromophores contributing to the CD spectrum.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure.

This technique would confirm the stereochemistry of the double bond ((E) or (Z) isomer) and reveal details about bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the intermolecular interactions in the crystal lattice, such as the hydrogen bonding patterns of the carboxylic acid groups, which typically form centrosymmetric dimers. The existence of crystal structures for the related 3-methylbut-2-enoic acid and its methyl ester suggests that obtaining a crystal structure for the title compound is feasible. researchgate.net

The crystal structure data would serve as a benchmark for validating the results from other spectroscopic methods and for computational modeling studies.

Computational and Theoretical Studies on 4 Methoxy 3 Methylbut 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 4-Methoxy-3-methylbut-2-enoic acid, these calculations can provide insights into the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

The electronic structure of an α,β-unsaturated carbonyl compound is characterized by a conjugated system involving the C=C and C=O double bonds. This conjugation significantly influences the molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carboxylic acid hydrogen, highlighting sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Quantum Chemical Descriptors for a Substituted α,β-Unsaturated Carboxylic Acid

| Descriptor | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical results for similar molecules, not specific calculations for this compound.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound—specifically around the C-C, C-O, and O-C bonds—gives rise to various possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Computational methods can be used to scan the potential energy surface by systematically rotating the dihedral angles of interest. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy maxima along the path of rotation. For molecules containing a methoxy (B1213986) group attached to a conjugated system, the orientation of the methoxy group (either in the plane of the conjugated system or out of it) can significantly affect the electronic properties and stability. researchgate.net

For this compound, key dihedral angles for analysis would include the rotation around the C2-C3 bond and the C-O bonds of the methoxy and carboxylic acid groups. The results would likely reveal a preference for planar conformations that maximize conjugation, although steric hindrance from the methyl groups could influence the lowest energy structure.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, several reactions could be modeled. As an α,β-unsaturated carboxylic acid, it can undergo reactions at the double bond (e.g., Michael addition) or at the carboxyl group (e.g., esterification). libretexts.org For instance, the mechanism of a nucleophilic addition to the β-carbon could be elucidated. Calculations would involve identifying the structures of the reactants, the transition state for the nucleophilic attack, any intermediates, and the final product. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Similarly, the decarboxylation of α,β-unsaturated acids can be studied computationally to understand the underlying mechanism, which may involve isomerization to a β,γ-unsaturated acid followed by a cyclic transition state. stackexchange.com

Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectroscopic data, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. These predictions are invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

NMR chemical shifts, particularly for ¹³C and ¹H, can be calculated with a good degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. acs.orgnih.gov The predicted shifts can then be compared to experimental data to aid in the assignment of signals to specific atoms in the molecule. The conformational flexibility of the molecule is important here, as the calculated shifts should ideally be a Boltzmann-weighted average over the most stable conformers.

IR spectroscopy is sensitive to the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. For this compound, this would help in identifying the characteristic stretching frequencies of the C=O, C=C, and O-H bonds.

UV-Vis spectroscopy provides information about electronic transitions. Time-dependent DFT (TD-DFT) can be used to predict the excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands. For a conjugated system like this compound, the π to π* transition would be of particular interest. nih.gov

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 170.5 ppm | 169.8 ppm |

| ¹³C NMR (Cα) | 125.2 ppm | 124.7 ppm |

| ¹³C NMR (Cβ) | 140.1 ppm | 139.5 ppm |

| IR (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |

| UV-Vis (λmax) | 218 nm | 220 nm |

Note: These values are for illustrative purposes to show the typical agreement between predicted and experimental data for similar molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This approach is particularly useful for investigating intermolecular interactions, such as those between a solute molecule and a solvent, or the self-association of molecules.

For this compound, MD simulations could be used to study its behavior in an aqueous solution. These simulations can provide insights into how the molecule is solvated by water, including the formation of hydrogen bonds between the carboxylic acid group and water molecules. bohrium.comresearchgate.net The hydrophobic parts of the molecule, such as the methyl groups, would also influence the local water structure.

Furthermore, MD simulations can be used to study the aggregation of carboxylic acid molecules. Carboxylic acids are known to form hydrogen-bonded dimers, and MD simulations can provide information on the stability and dynamics of these dimers in different environments. nih.gov This can be important for understanding properties like solubility and how the molecule behaves at higher concentrations.

Derivatives and Analogues of 4 Methoxy 3 Methylbut 2 Enoic Acid

Synthesis of Esters and Amides of 4-Methoxy-3-methylbut-2-enoic acid

The carboxylic acid moiety of this compound is a primary target for derivatization, leading to the formation of esters and amides. These derivatives are often synthesized to alter the compound's polarity, reactivity, and biological interactions.

Esterification: Esters of this compound and its parent analogue, (E)-4-hydroxy-3-methylbut-2-enoic acid, are commonly prepared through standard acid-catalyzed esterification. For example, the methyl ester can be synthesized by refluxing the corresponding carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. beilstein-journals.org A general method for producing various 3-alkoxy-2-butenoic acid esters involves the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols in the presence of potassium carbonate. nih.gov This method allows for the introduction of a wide range of substituents at the 4-position.

Amide Formation: The synthesis of amides from this compound can be achieved through several established methods for converting carboxylic acids into amides. google.com A common and effective approach involves the initial conversion of the carboxylic acid to a more reactive acyl derivative, such as an acid chloride or anhydride. snnu.edu.cn Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride would produce the corresponding acyl chloride, which readily reacts with primary or secondary amines to form the desired amide. snnu.edu.cn

Alternatively, direct coupling methods that avoid the isolation of the acyl chloride can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for a mild and efficient reaction with an amine. snnu.edu.cn More recent methodologies describe the direct synthesis of amides from nonactivated carboxylic acids using urea (B33335) as a nitrogen source, catalyzed by substances like magnesium nitrate (B79036) or imidazole, which presents a cost-effective and straightforward route. wgtn.ac.nz

Table 1: Common Reagents for Ester and Amide Synthesis

| Derivative | Reaction Type | Common Reagents |

|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) |

| Esters | Alkylation of Carboxylate | Alkyl Halide, Base (e.g., K₂CO₃) |

| Amides | Acyl Chloride Formation | SOCl₂, Oxalyl Chloride followed by Amine |

| Amides | Peptide Coupling | DCC, EDC, HOBt with Amine |

| Amides | Direct Amidation | Urea, Mg(NO₃)₂, Imidazole |

Preparation of Halogenated Analogues and Their Chemical Reactivity

Introducing halogen atoms into the structure of this compound analogues can significantly influence their chemical reactivity. Brominated derivatives, in particular, have been synthesized and studied.

The stereospecific synthesis of methyl Z- and E-4-bromo-3-methylbut-2-enoate has been achieved. beilstein-journals.org These compounds are prepared from the corresponding bromo esters and react with triethyl phosphite (B83602) with retention of configuration to yield Z- and E-phosphonate esters. beilstein-journals.org These halogenated phosphonate (B1237965) esters are valuable reagents in Wittig-type reactions for the synthesis of more complex molecules, such as precursors to Vitamin A. beilstein-journals.org

The reactivity of these halogenated analogues is characterized by the lability of the bromine atom, making it a good leaving group in nucleophilic substitution reactions. For instance, the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with various phenols demonstrates the utility of these bromo-compounds as precursors for a range of 4-substituted derivatives. nih.gov Furthermore, the elimination of a hydrohalic acid from a halogenated precursor in the presence of a base is a key step in forming unsaturated systems. acs.org The general process of bromination of α,β-unsaturated acids can proceed via the electrophilic addition of molecular bromine across the double bond. rsc.org

Table 2: Examples of Halogenated Analogues and Their Precursors

| Compound Name | Precursor | Key Reagents | Reference |

|---|---|---|---|

| Methyl Z-4-bromo-3-methylbut-2-enoate | Methyl Z-4-hydroxy-3-methylbut-2-enoate | PPh₃, CBr₄ | beilstein-journals.org |

| Methyl E-4-bromo-3-methylbut-2-enoate | Methyl E-4-hydroxy-3-methylbut-2-enoate | PPh₃, CBr₄ | beilstein-journals.org |

| Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate | Ethyl (2E)-3-alkoxybut-2-enoate | N-Bromosuccinimide | nih.gov |

Structural Modification at the Methoxy (B1213986) Group

Altering the methoxy group provides a direct route to a variety of alkoxy analogues, potentially modulating the compound's steric and electronic properties. Research has demonstrated the synthesis of a series of 3-alkoxy-2-butenoic acid esters where the methoxy group is replaced by other alkoxy moieties. nih.gov

The general synthetic strategy involves starting with an ethyl 3-oxobutanoate which can be converted to an ethyl (2E)-3-alkoxybut-2-enoate. nih.gov This intermediate is then subjected to allylic bromination followed by substitution with various nucleophiles. For example, ethyl (2E)-3-ethoxybut-2-enoate has been synthesized and used as a precursor. nih.gov This approach allows for the introduction of larger or more complex alkoxy groups, as well as aryloxy groups, by reacting the corresponding 4-bromo intermediate with different alcohols or phenols. nih.gov The synthesis of various alkoxy analogues of natural chromenes has also been reported, highlighting synthetic strategies for creating diverse O-alkyl derivatives which could be conceptually applied to 4-alkoxy-3-methylbut-2-enoic acid. researchgate.net

Derivatization at the Methyl Substituent

Functionalization of the allylic methyl group at the C3 position presents a synthetic challenge but offers a pathway to a unique set of analogues. While direct functionalization of the methyl group on this compound is not widely reported, related chemistries provide viable strategies.

One key approach involves the metalation of 3-methylbut-2-enoates. The use of strong bases can generate a dianion of the corresponding acid, which can then react with electrophiles. Specifically, the reaction of the dilithium (B8592608) salt of 3-methylbut-2-enoic acid with aldehydes and ketones occurs at the C4 position (the methyl group), leading to the formation of γ-hydroxy-α,β-unsaturated acids. thieme-connect.de This demonstrates a direct method for introducing new substituents at the methyl position.

Another conceptual approach is through a vinylogous aldol (B89426) reaction. wikipedia.org In this type of reaction, an extended enolate of a related carbonyl compound can react at the γ-position. This strategy would involve constructing the butenoic acid skeleton with a pre-functionalized group in place of the methyl group. For example, condensing a suitable ketone with an unsaturated aldehyde under thermodynamic conditions can lead to the formation of a 1,3-diene system, effectively building a derivatized "methyl" substituent into the final structure. wikipedia.org

These methods provide a framework for creating analogues with modifications such as hydroxyl, alkyl, or other functional groups at the C3 side chain, significantly expanding the chemical space of derivatives.

Exploration of Stereoisomeric and Geometrical Isomeric Analogues

The presence of a trisubstituted double bond in this compound allows for the existence of geometrical isomers (E and Z). The predominant and more stable isomer is typically the (E)-isomer, as specified by the IUPAC name (2E)-4-methoxy-3-methylbut-2-enoic acid.

The synthesis and reactivity of these isomers have been explored, particularly in the context of halogenated ester analogues. The Z- and E-isomers of methyl 4-bromo-3-methylbut-2-enoate have been prepared stereospecifically. beilstein-journals.org Subsequent reactions of these separated isomers have been studied. For instance, when used to prepare phosphonate esters for Wittig reactions, it was found that the reaction of the pure Z- or E-phosphonates with aldehydes can lead to extensive stereomutation, meaning the geometry of the double bond is not always preserved in the final product. beilstein-journals.org Specifically, treating either the Z- or E-phosphonate with a base leads to rapid equilibration to a mixture of both isomers. beilstein-journals.org This highlights the importance of carefully selecting reaction conditions to control the stereochemical outcome when synthesizing derivatives from these isomeric precursors.

Natural Occurrence and Biotransformation Pathways of 4 Methoxy 3 Methylbut 2 Enoic Acid Non Human

Identification in Plant Metabolomes

No studies have been identified that report the presence of 4-Methoxy-3-methylbut-2-enoic acid within the metabolome of any plant species.

Occurrence in Microbial Metabolites

There is currently no evidence in the scientific literature to suggest that this compound is produced as a metabolite by any microbial organisms, including bacteria and fungi.

Enzymatic Synthesis and Degradation Pathways in Non-Human Organisms

Information regarding the enzymatic pathways responsible for the synthesis or degradation of this compound in any non-human organism could not be located.

Precursor Role in Biosynthetic Routes of Natural Products (Non-Human)

No research has been found that implicates this compound as a precursor molecule in the biosynthesis of other natural products in non-human organisms.

Metabolic Fates in Model Biological Systems (Excluding Human Clinical Data)

The metabolic fate of this compound in non-human model biological systems has not been described in the available scientific literature.

Analytical Method Development for Research Applications of 4 Methoxy 3 Methylbut 2 Enoic Acid

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone for the separation and purification of 4-Methoxy-3-methylbut-2-enoic acid from complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used for the separation of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a common approach. agriculturejournals.czsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of related compounds might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or acetic acid to ensure good peak shape for the carboxylic acid. agriculturejournals.czscholaris.cajpmsonline.com The detector most commonly used is a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at specific wavelengths. agriculturejournals.czmdpi.com

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility due to the carboxylic acid group, it can be derivatized to a more volatile ester form, such as the methyl ester, to facilitate GC analysis. nih.gov The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

A study on the volatile compounds of Theobroma grandiflorum (copoazu) utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to identify various compounds, including esters related to 3-methylbut-2-enoic acid. mdpi.comresearchgate.netresearchgate.net This indicates that GC-based methods are highly effective for analyzing derivatives and related structures in complex natural matrices.

A comparison of typical parameters for HPLC and GC analysis is presented in the table below.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18, C8, Phenyl, etc. | Polysiloxanes (e.g., DB-5, HP-5MS), Polyethylene glycol (e.g., Carbowax) |

| Mobile Phase/Carrier Gas | Acetonitrile, Methanol (B129727), Water (often with acidifiers like formic or acetic acid) | Helium, Hydrogen, Nitrogen |

| Temperature | Typically ambient to moderately elevated (e.g., 30-40 °C) | Programmed temperature ramps (e.g., 50-300 °C) |

| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Analyte State | Dissolved in a liquid | Volatilized (often requires derivatization for less volatile compounds) |

Coupled Techniques for Identification and Quantification (e.g., GC-MS, LC-MS)

For unambiguous identification and precise quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the highly specific detection capabilities of MS. horizonepublishing.com As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that allows for confident identification by comparing it to spectral libraries. researchgate.net GC-MS has been instrumental in identifying esters of 3-methylbut-2-enoic acid in natural products. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. copernicus.orgsemanticscholar.org For this compound, LC-MS provides both retention time data from the LC and mass spectral data from the MS, enabling its identification and quantification even in complex matrices. bldpharm.combldpharm.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like carboxylic acids.

The following table summarizes the key features of these coupled techniques.

| Technique | Ionization Method | Mass Analyzer | Typical Application for this compound |

| GC-MS | Electron Ionization (EI) | Quadrupole, Time-of-Flight (TOF) | Analysis of volatile derivatives (e.g., methyl ester) |

| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole, TOF, Orbitrap | Direct analysis of the acid in solution, purity assessment |

Method Validation for Purity Assessment and Isomeric Analysis

The validation of analytical methods is a critical step to ensure that they are reliable, reproducible, and accurate for their intended purpose. For this compound, this includes assessing its purity and resolving it from its isomers.

Method validation typically involves evaluating several parameters, including:

Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample, including isomers.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Isomeric analysis is particularly important for this compound, which can exist as E and Z geometric isomers due to the double bond. Chromatographic methods, particularly high-resolution capillary GC and HPLC, are essential for separating these isomers. cdnsciencepub.com The distinct retention times of the isomers allow for their individual quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between geometric isomers based on the chemical shifts and coupling constants of the vinylic protons. cdnsciencepub.com

Development of Chiral Analytical Methods for Enantiomeric Purity Assessment

If this compound possesses a chiral center, the separation of its enantiomers is crucial, as different enantiomers can exhibit different biological activities. iapc-obp.comethernet.edu.et The development of chiral analytical methods is therefore essential for determining the enantiomeric purity.

Chiral chromatography is the most common approach for enantiomeric separation. iapc-obp.com This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs):

CSPs are the most widely used tool for the separation of enantiomers. iapc-obp.com These phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins.

Chiral Derivatizing Agents:

Another approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

The enantiomeric ratio of related compounds has been successfully determined using chiral GC analysis. nih.gov For non-volatile compounds, chiral HPLC is the method of choice. The development of a chiral analytical method would require screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers.

The following table outlines potential chiral separation strategies.

| Approach | Technique | Chiral Selector/Agent | Principle of Separation |

| Direct Separation | Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel OD, Chiralpak AD) | Differential formation of transient diastereomeric complexes |

| Direct Separation | Chiral GC | Cyclodextrin-based CSP | Inclusion complexation and intermolecular interactions |

| Indirect Separation | HPLC/GC | Chiral derivatizing agent (e.g., Mosher's acid chloride) | Formation of diastereomers with different chromatographic properties |

The development and validation of these analytical methods are indispensable for the comprehensive characterization of this compound, ensuring its quality and facilitating its use in various research applications.

Future Research Directions and Unexplored Avenues

Integration of Machine Learning in Synthetic Design and Reaction Prediction

The synthesis of complex organic molecules like 4-Methoxy-3-methylbut-2-enoic acid can be significantly optimized through the application of computational tools. Machine learning (ML) is emerging as a powerful asset in synthetic organic chemistry for predicting reaction outcomes and designing novel synthetic pathways. researchgate.netbeilstein-journals.org

Future research could focus on developing bespoke ML models to predict the optimal reaction conditions for the synthesis of this compound and its derivatives. By leveraging large datasets of related chemical reactions, these models could identify the most effective catalysts, solvents, and temperature parameters to maximize yield and stereoselectivity. beilstein-journals.org For instance, a feed-forward neural network (FNN) model could be trained on data from various syntheses of unsaturated esters and carboxylic acids to predict the most efficient route to the target compound. researchgate.net

Table 1: Potential Machine Learning Applications in the Synthesis of this compound

| Application Area | Potential Impact | Relevant ML Techniques |

| Reaction Condition Optimization | Increased yield, reduced side products, improved stereoselectivity. | Bayesian Optimization, Feed-Forward Neural Networks. researchgate.netbeilstein-journals.org |

| Synthetic Route Design | Discovery of novel, more efficient synthetic pathways. | Retrosynthesis Prediction Models, Transformer-based architectures. soken.ac.jp |

| Substrate Scope Expansion | Prediction of successful reactions with novel starting materials. | Classification and Regression models. acs.orgnih.gov |

Exploration of Novel Catalytic Transformations

The development of novel catalytic systems offers a promising avenue for the efficient and selective synthesis of this compound. Current methods for creating α,β-unsaturated esters and acids often rely on established reactions like the Wittig or Horner-Wadsworth-Emmons reactions. nih.govtandfonline.com However, research into new catalytic transformations could provide milder, more atom-economical, and highly stereoselective alternatives.

One area of exploration is the use of transition-metal catalysis. For example, catalytic cross-metathesis reactions promoted by molybdenum or ruthenium complexes have shown great promise in generating Z-trisubstituted α,β-unsaturated esters with high stereocontrol. nih.gov Adapting such methodologies for the synthesis of this compound could offer significant advantages. Additionally, palladium-catalyzed dehydrogenation of saturated carboxylic acids presents another modern approach to introduce unsaturation. organic-chemistry.orgnih.gov

Organocatalysis also presents a fertile ground for innovation. The use of organic molecules as catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been effective in promoting the synthesis of E-α,β-unsaturated esters under mild, solvent-free conditions. tandfonline.com Investigating novel organocatalysts for the specific synthesis of this compound could lead to more sustainable and cost-effective production methods.

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the application of advanced in-situ spectroscopic techniques. Traditional offline analysis methods like HPLC and TLC can be time-consuming and may not provide a complete picture of the reaction as it occurs. mdpi.com

In-situ spectroscopic methods such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy allow for real-time monitoring of reactant consumption, product formation, and the appearance of transient intermediates. researchgate.netresearchgate.net This continuous data stream provides invaluable insights into the reaction dynamics, enabling precise determination of reaction endpoints and optimization of process parameters. mdpi.com For instance, a fiber-optic coupled FTIR-ATR probe could be used to track the concentration of key functional groups throughout the synthesis, offering a detailed kinetic profile of the reaction. mdpi.com The combination of multiple spectroscopic techniques can provide a more comprehensive understanding of complex reaction mixtures. researchgate.netacs.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Information Gained | Advantages for Synthesis of this compound |

| In-situ FTIR-ATR | Real-time concentration of reactants, products, and intermediates. mdpi.com | Precise reaction endpoint determination, mechanistic insights. |

| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and non-polar systems. researchgate.net | Monitoring of reactions in various solvent systems. |

| UV-Vis Spectroscopy | Information on conjugated systems and colored species. researchgate.net | Tracking the formation of the α,β-unsaturated system. |

| In-situ NMR Spectroscopy | Detailed structural information on species in solution. brainyjuice.com | Unambiguous identification of intermediates and byproducts. |

Investigation of Non-Canonical Biological Roles in Environmental Systems

While the direct biological functions of this compound are not yet established, its structural motifs suggest the potential for interesting and non-canonical biological roles, particularly in environmental systems. Plants and microorganisms produce a vast array of secondary metabolites that mediate interactions within their ecosystems. frontiersin.orgfrontiersin.org

Future research could investigate whether this compound or structurally similar compounds are produced by organisms in the environment and what their ecological functions might be. For example, zaxinone, a related apocarotenoid metabolite, plays a role in plant growth regulation and interaction with soil microbes. frontiersin.orgfrontiersin.org It is conceivable that this compound could act as a signaling molecule, a quorum-sensing modulator, or have allelopathic effects. The incorporation of non-canonical amino acids into enzymes is a growing field that is expanding the catalytic capabilities of biological systems, and understanding the roles of novel small molecules in nature is a parallel frontier. nih.govnih.gov

Exploring the metabolism of this compound by various microorganisms could also reveal novel enzymatic pathways and biocatalytic transformations. Carboxylic acid reductases (CARs), for example, are enzymes that can convert carboxylic acids to aldehydes and have been shown to act on α,β-unsaturated carboxylic acids. rsc.org

Design and Synthesis of Advanced Materials Precursors

Unsaturated carboxylic acids and their derivatives are valuable building blocks in polymer and materials science. patsnap.com The unique combination of a carboxylic acid, a methoxy (B1213986) group, and an unsaturated bond in this compound makes it an intriguing candidate as a precursor for advanced materials.

Future research could focus on the polymerization of this compound or its esters to create novel polymers with tailored properties. The presence of the methoxy group could influence the polymer's solubility, thermal stability, and adhesive properties. These polymers could find applications in coatings, adhesives, or as biodegradable materials.

Furthermore, the carboxylic acid functionality allows for the surface modification of nanoparticles and other materials. patsnap.com Grafting this compound onto surfaces could alter their hydrophilicity and create new functionalities for applications in areas such as drug delivery or catalysis. The development of materials from renewable biomass-derived carboxylates is a growing area of interest, and understanding the potential of this specific molecule as a platform chemical is a worthy pursuit. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-3-methylbut-2-enoic acid, and how can reaction conditions be standardized?

- Methodological Answer : The compound is synthesized via base-catalyzed condensation of methoxyacetaldehyde with malonic acid, followed by decarboxylation. Key parameters include solvent choice (ethanol), sodium ethoxide as a base, and controlled heating (60–80°C) to minimize side reactions. Reaction progress can be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : -NMR shows characteristic peaks at δ 6.8–7.2 ppm (vinyl protons) and δ 3.7 ppm (methoxy group).

- HPLC : Use a C18 column with UV detection at 220 nm; retention time ~8.2 minutes in methanol/water (70:30) .

- FTIR : Strong absorption bands at 1700 cm (C=O) and 1250 cm (C-O of methoxy group) .

Q. How can researchers assess the compound’s biological activity in preliminary screens?

- Methodological Answer :

- Antimicrobial assays : Use agar diffusion against E. coli and S. aureus with 50–200 µg/mL concentrations.

- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, comparing IC values against indomethacin .

Advanced Research Questions

Q. How do reaction conditions influence contradictory data in oxidation/reduction pathways?

- Methodological Answer : Oxidation with KMnO under acidic conditions yields 3-methylbutanoic acid, while neutral conditions may preserve the methoxy group. Conflicting results often arise from pH variations or incomplete reaction quenching. Validate via GC-MS to identify intermediates .

Q. What computational strategies can predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV).

- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to rationalize anti-inflammatory activity .

Q. How can structural analogs improve understanding of structure-activity relationships (SAR)?

- Methodological Answer : Synthesize derivatives (e.g., replacing methoxy with ethoxy or varying alkyl chains) and compare bioactivity. Use QSAR models to correlate logP values (calculated via ChemAxon) with antimicrobial efficacy .

Q. What experimental designs resolve discrepancies in metabolic pathway studies?

- Methodological Answer : Employ -labeled this compound in hepatic microsomal assays (e.g., CYP2B6 isoforms) to track metabolites via LC-MS/MS. Control for enzyme batch variability using 7-ethoxy-4-trifluoromethylcoumarin as a reference substrate .

Q. How can environmental persistence be evaluated given limited ecological data?

- Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge, monitoring BOD over 28 days. Complement with QSAR predictions for bioaccumulation (BCF ~120) using EPI Suite .

Key Research Gaps Identified

- Mechanistic studies : Limited data on interaction with cytochrome P450 isoforms.

- Environmental impact : No standardized ecotoxicity profiles.

- Synthetic scalability : Batch-to-batch variability in decarboxylation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.